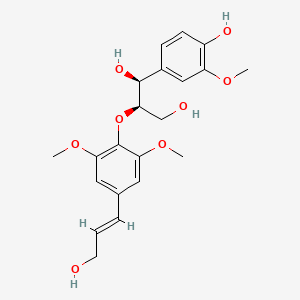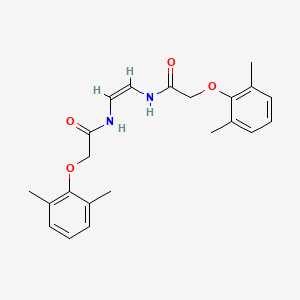
Éter beta-sinapil del eritro-guaiacilglicerol
Descripción general
Descripción
erythro-Guaiacylglycerol beta-sinapyl ether: is a naturally occurring neolignan compound. It is a derivative of guaiacylglycerol and sinapyl alcohol, which are both important components in the biosynthesis of lignin, a complex polymer found in the cell walls of plants. This compound is known for its potential biological activities, including antioxidant and anticancer properties .
Aplicaciones Científicas De Investigación
erythro-Guaiacylglycerol beta-sinapyl ether has several scientific research applications:
Chemistry: It is used as a reference compound in the study of lignin biosynthesis and degradation.
Biology: The compound is studied for its potential antioxidant and anticancer properties.
Medicine: Research has shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Industry: It can be used in the development of biofuels and other renewable energy sources due to its lignin-related structure
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound is a part of a larger group of molecules known as flavonolignans, which are known to interact with various biological targets and induce a range of biochemical changes .
Biochemical Pathways
For instance, some flavonolignans have been found to induce apoptosis in tumor cells via the mitochondrial pathway .
Pharmacokinetics
4) and chemical formula (C20H24O7) suggest that it may have certain pharmacokinetic properties common to molecules of similar size and structure .
Análisis Bioquímico
Biochemical Properties
Erythro-Guaiacylglycerol beta-sinapyl ether plays a significant role in biochemical reactions, particularly in the context of plant biochemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase activity with an EC50 value of 18.71 μM . This interaction suggests that erythro-Guaiacylglycerol beta-sinapyl ether could influence carbohydrate metabolism by modulating enzyme activity.
Cellular Effects
Erythro-Guaiacylglycerol beta-sinapyl ether affects various types of cells and cellular processes. It has been observed to inhibit the germination of lettuce seeds, indicating its potential role in plant growth regulation . Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism in other cell types remains an area of active research. Understanding these effects can provide insights into its broader biological functions.
Molecular Mechanism
The molecular mechanism of erythro-Guaiacylglycerol beta-sinapyl ether involves its interactions with specific biomolecules. It binds to enzymes such as α-glucosidase, leading to inhibition of their activity This binding interaction is crucial for its role in modulating metabolic pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erythro-Guaiacylglycerol beta-sinapyl ether can change over time. The compound is relatively stable under appropriate storage conditions, such as 2-8°C . Its stability and degradation over extended periods, as well as its long-term effects on cellular function, require further investigation. Studies on its temporal effects can help determine its suitability for various applications.
Metabolic Pathways
Erythro-Guaiacylglycerol beta-sinapyl ether is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism . Additionally, its role in other metabolic pathways, including those involving lignans and neolignans, is an area of ongoing research. These interactions can affect metabolic flux and metabolite levels, highlighting its potential impact on overall metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-sinapyl ether typically involves the coupling of guaiacylglycerol with sinapyl alcohol. This reaction can be catalyzed by enzymes or chemical catalysts. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of erythro-Guaiacylglycerol beta-sinapyl ether is not widely documented, but it can be inferred that the process would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of bioreactors for enzymatic synthesis or chemical reactors for chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: erythro-Guaiacylglycerol beta-sinapyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield more saturated lignan derivatives .
Comparación Con Compuestos Similares
erythro-Guaiacylglycerol beta-sinapyl ether can be compared with other similar compounds, such as:
Guaiacylglycerol beta-coniferyl ether: Another neolignan with similar antioxidant properties.
Syringylglycerol beta-sinapyl ether: A compound with similar structure but different biological activities.
Tricin 4’-O-(erythro-beta-guaiacylglyceryl) ether: Known for its anticancer properties, similar to erythro-Guaiacylglycerol beta-sinapyl ether
These comparisons highlight the unique properties of erythro-Guaiacylglycerol beta-sinapyl ether, particularly its potent anticancer activity and its role in lignin biosynthesis .
Propiedades
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPMSYMHZSFNV-UHDDOPSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




